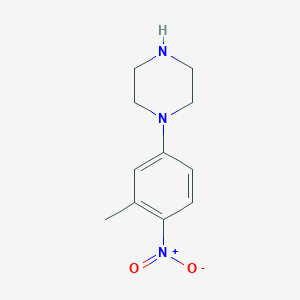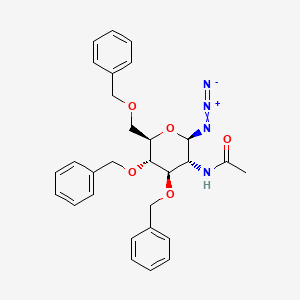
3,5-diethyl-1H-1,2,4-triazole
Vue d'ensemble
Description
3,5-diethyl-1H-1,2,4-triazole is a nitrogenous heterocyclic compound . It has a molecular weight of 125.17 and a melting point of 61-62°C . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of triazole derivatives has been reported in various studies . A novel C–N-linked triheterocyclic compound, 3,5-ditetrazolyl-1,2,4-triazole (DTT), was synthesized via a facile strategy from 3,5-diamino-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of 3,5-diethyl-1H-1,2,4-triazole is represented by the InChI code: 1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3, (H,7,8,9) .
Chemical Reactions Analysis
Triazoles are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Physical And Chemical Properties Analysis
3,5-diethyl-1H-1,2,4-triazole is a powder at room temperature with a melting point of 61-62°C . It has a molecular weight of 125.17 .
Applications De Recherche Scientifique
Medicinal and Pharmaceutical Chemistry
Triazole compounds, including 3,5-diethyl-1H-1,2,4-triazole, are significant heterocycles that exhibit broad biological activities . They have been used in various drugs due to their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Agrochemistry
Triazole compounds have important application value in agrochemistry . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Material Chemistry
In the field of material chemistry, triazole compounds are also widely used . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Anticancer Applications
Triazole compounds have shown potential in anticancer applications . For example, Letrozole, anastrozole, and vorozole, which contain triazole moieties, are very effective anticancer drugs .
Antituberculosis Applications
Triazole compounds have also shown potential in antituberculosis applications . Their ability to form non-covalent bonds with enzymes and receptors makes them effective in this field .
Antibacterial Applications
Triazole compounds, including 3,5-diethyl-1H-1,2,4-triazole, have shown antibacterial properties . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Anti-HIV Applications
Triazole compounds have shown potential in anti-HIV applications . Their unique structure and ability to form non-covalent bonds with enzymes and receptors make them effective in this field .
Energetic Material Applications
3,5-Dinitro-1,2,4-triazolates, a derivative of triazole, have potential for energetic material applications . They exhibit high thermal stability and very low shock and friction sensitivities .
Mécanisme D'action
Target of Action
Triazole derivatives have been reported to exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole derivatives may interact with a variety of biological targets.
Mode of Action
It is known that the 1,2,3-triazole ring can produce anti-che activity by inhibiting both ache and buche activities . This suggests that 3,5-diethyl-1H-1,2,4-triazole may interact with its targets in a similar manner, leading to changes in cellular processes.
Safety and Hazards
Propriétés
IUPAC Name |
3,5-diethyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGERGYDWQOPISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573585 | |
| Record name | 3,5-Diethyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7343-35-3 | |
| Record name | 3,5-Diethyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of 3,5-diethyl-1H-1,2,4-triazole, compared to other triazoles, affect the structure and luminescent properties of the resulting silver(I) coordination polymers?
A1: The research by [] demonstrates that incorporating 3,5-diethyl-1H-1,2,4-triazole (Hdetrz) significantly influences both the structural assembly and the phosphorescent behavior of the resulting coordination polymers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)






![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)


![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)
![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)